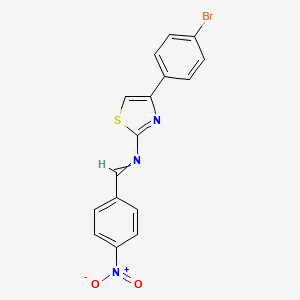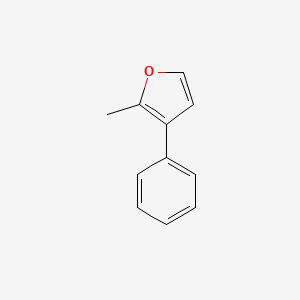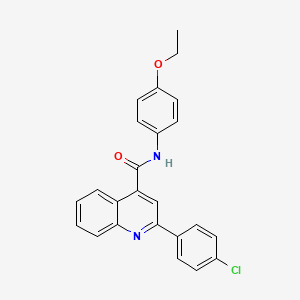![molecular formula C12H13NO4 B15053920 4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid CAS No. 886502-01-8](/img/structure/B15053920.png)
4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid is a heterocyclic compound belonging to the oxazine family. Oxazines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid can be achieved through several methods. One common approach involves the cyclization of ortho-halophenols with cyanamide under palladium-catalyzed carbonylative coupling conditions . This method yields the desired oxazine in moderate to excellent yields. Another method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The palladium-catalyzed carbonylation-cyclization process is favored due to its high yield and mild reaction conditions. Additionally, the use of CO-releasing reagents such as oxalyl chloride and formic acid enhances the versatility and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include substituted oxazines, dihydro derivatives, and various functionalized oxazine compounds.
Scientific Research Applications
4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Exhibits potential as a DNA-binding agent and enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly in breast cancer cell lines.
Industry: Utilized in the development of heat-resistant and electronic materials.
Mechanism of Action
The mechanism of action of 4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of human leucocyte elastase and C1r serine protease, which are involved in inflammatory processes . Additionally, its DNA-binding properties contribute to its antitumor activity by interfering with cellular replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
4H-benzo[d][1,3]oxazin-4-ones: These compounds share a similar oxazine core and exhibit comparable biological activities.
2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones: These derivatives are synthesized through similar synthetic routes and have applications in medicinal chemistry.
Uniqueness
4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid stands out due to its unique butanoic acid side chain, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.
Properties
CAS No. |
886502-01-8 |
|---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-(4-oxo-2H-1,3-benzoxazin-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO4/c14-11(15)6-3-7-13-8-17-10-5-2-1-4-9(10)12(13)16/h1-2,4-5H,3,6-8H2,(H,14,15) |
InChI Key |
CNTYGIDWJTZEEA-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C(=O)C2=CC=CC=C2O1)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


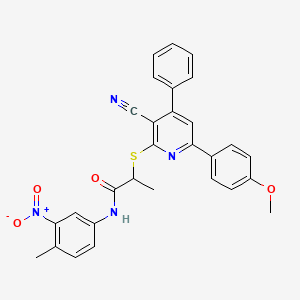
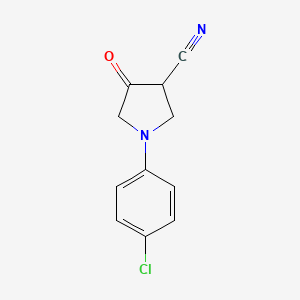
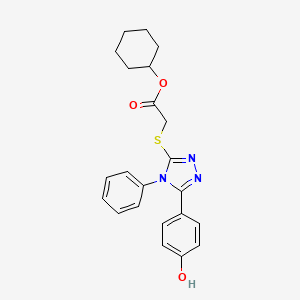
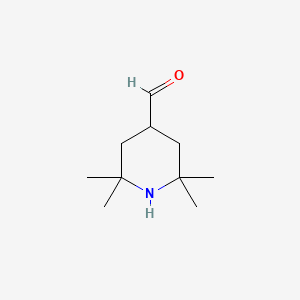
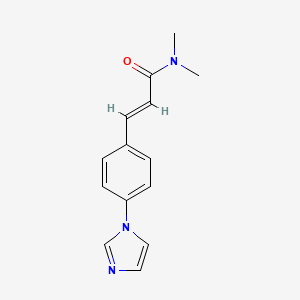
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B15053895.png)
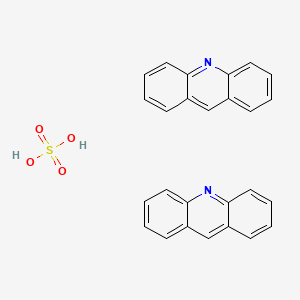
![N'-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B15053919.png)
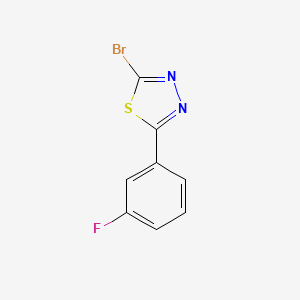
![4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B15053927.png)
![Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15053929.png)
